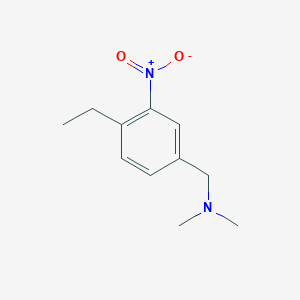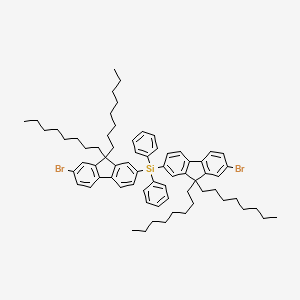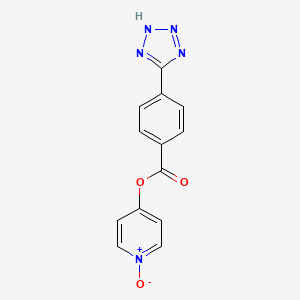
1-Oxo-1lambda~5~-pyridin-4-yl 4-(2H-tetrazol-5-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-1lambda~5~-pyridin-4-yl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a pyridine ring and a tetrazole ring, both of which are known for their diverse chemical reactivity and biological activities.
Métodos De Preparación
The synthesis of 1-Oxo-1lambda~5~-pyridin-4-yl 4-(2H-tetrazol-5-yl)benzoate typically involves the reaction of pyridine derivatives with tetrazole derivatives under specific conditions. One common method involves the use of a coupling reaction between 4-pyridylboronic acid and 4-(2H-tetrazol-5-yl)benzoic acid in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
1-Oxo-1lambda~5~-pyridin-4-yl 4-(2H-tetrazol-5-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Oxo-1lambda~5~-pyridin-4-yl 4-(2H-tetrazol-5-yl)benzoate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Oxo-1lambda~5~-pyridin-4-yl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets and pathways. The tetrazole ring, for example, can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of carboxylic acid-containing molecules in biological systems . This interaction can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects.
Comparación Con Compuestos Similares
1-Oxo-1lambda~5~-pyridin-4-yl 4-(2H-tetrazol-5-yl)benzoate can be compared with other similar compounds, such as:
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: This compound also features a pyridine ring and a benzoic acid derivative but with a triazole ring instead of a tetrazole ring.
4-(1H-Tetrazol-5-yl)benzoic acid: This compound contains a tetrazole ring and a benzoic acid moiety but lacks the pyridine ring present in this compound.
The uniqueness of this compound lies in its combination of the pyridine and tetrazole rings, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
651769-25-4 |
|---|---|
Fórmula molecular |
C13H9N5O3 |
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
(1-oxidopyridin-1-ium-4-yl) 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C13H9N5O3/c19-13(21-11-5-7-18(20)8-6-11)10-3-1-9(2-4-10)12-14-16-17-15-12/h1-8H,(H,14,15,16,17) |
Clave InChI |
ITBCFBXULLLYNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NNN=N2)C(=O)OC3=CC=[N+](C=C3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


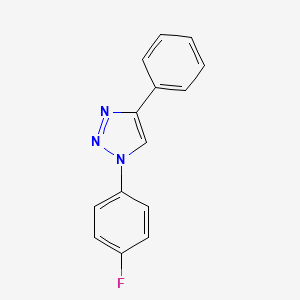
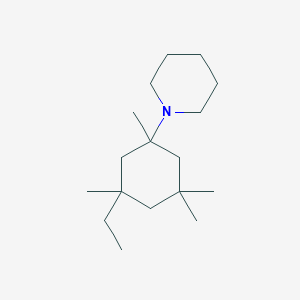
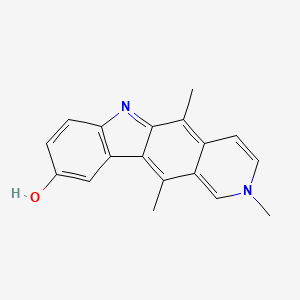
![4-(3,4-Dichloro-2-methylphenoxy)-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B12516525.png)
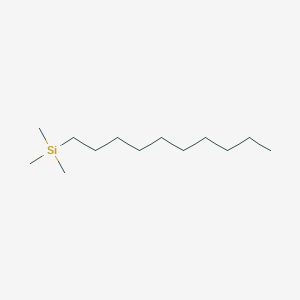
![[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[3-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12516538.png)
![2-[cis-3-Hydroxycyclobutyl]acetic acid](/img/structure/B12516545.png)

![Methyl 2-[(2-methoxyphenyl)methoxy]benzoate](/img/structure/B12516573.png)

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-oxopropanoic acid](/img/structure/B12516581.png)
